1-Anthracenesulfonyl chloride
Description
Significance and Research Context of Organic Sulfonyl Chlorides
Organic sulfonyl chlorides are a significant class of compounds in organic synthesis and medicinal chemistry. magtech.com.cn They are characterized by the -SO2Cl functional group attached to an organic residue. This group is highly electrophilic, making sulfonyl chlorides reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the introduction of the sulfonyl group into diverse molecular frameworks, leading to the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing compounds. magtech.com.cnfiveable.me
Sulfonamides, in particular, are a cornerstone of many pharmaceutical drugs, exhibiting a broad spectrum of biological activities, including antimicrobial and antihypertensive properties. fiveable.me The versatility and reactivity of sulfonyl chlorides establish them as indispensable intermediates in the creation of complex organic molecules with significant biological functions. fiveable.me They are considered cost-effective and readily available basic chemicals that have traditionally served as electrophilic reagents in various chemical transformations. researchgate.net
Overview of Anthracene (B1667546) Derivatives in Contemporary Chemical Sciences
Anthracene and its derivatives are a vital class of polycyclic aromatic hydrocarbons (PAHs) composed of three fused benzene (B151609) rings. frontiersin.orgnumberanalytics.com The planar and conjugated structure of anthracene imparts unique electronic and photophysical properties, making its derivatives subjects of extensive investigation in numerous scientific fields. frontiersin.orgrroij.com These compounds are pivotal in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices due to their semiconductor and luminescent properties. frontiersin.orgnumberanalytics.com
In the realm of medicinal chemistry, anthracene derivatives have been explored for their potential as anticancer agents. rroij.com Their planar structure allows for intercalation with DNA, a mechanism that can be harnessed for therapeutic purposes. rroij.com Furthermore, the fluorescent nature of many anthracene derivatives makes them valuable as probes in biological systems and for various spectroscopic applications. numberanalytics.comrroij.com The ability to functionalize the anthracene core at different positions allows for the fine-tuning of its properties, expanding its applications in diverse areas of contemporary chemical science. frontiersin.orgmdpi.com
Historical Development and Key Discoveries Pertaining to Anthracene-Sulfonyl Compounds
The study of anthracene-sulfonyl compounds is rooted in the broader history of aromatic chemistry. Anthracene itself was first isolated from coal tar in 1832. acs.org The subsequent exploration of its reactivity led to the development of various derivatives. The introduction of a sulfonyl chloride group onto the anthracene ring creates a bifunctional molecule with the distinct properties of both moieties.
A key aspect of research into anthracenesulfonyl chlorides has been their application as derivatizing reagents. For instance, 2-anthracenesulfonyl chloride has been recognized for its use in high-performance liquid chromatography (HPLC) to enhance the detection of complex molecules by imparting fluorescence. Kinetic studies on the nucleophilic substitution reactions of 1-anthracenesulfonyl chloride with anilines have provided insights into its reaction mechanisms, revealing that the reaction proceeds via an associative SN2 pathway involving a sulfonylammonium intermediate. kchem.org These studies highlight the ongoing scientific inquiry into the fundamental reactivity and potential applications of this class of compounds.
Scope and Objectives for Advanced Research on this compound
Future research on this compound is poised to explore its potential in several advanced areas. A primary objective is the continued development of novel synthetic methodologies that utilize this compound as a building block for complex molecular architectures. This includes its use in the synthesis of new fluorescent probes for biological imaging, leveraging the inherent fluorescence of the anthracene core.
Another key area of investigation is the exploration of its utility in materials science. The unique electronic properties of the anthracene moiety suggest that polymers and other materials incorporating the 1-anthracenesulfonyl group could have interesting conductive or photophysical properties. Further mechanistic studies on its reactions will also be crucial for optimizing its use in organic synthesis and for designing new catalysts and reagents based on its structure. The development of more efficient and selective reactions involving this compound remains a significant goal for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17407-97-5 |
|---|---|
Molecular Formula |
C14H9ClO2S |
Molecular Weight |
276.7 g/mol |
IUPAC Name |
anthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
BQPJFNZAKMDFBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Other CAS No. |
17407-97-5 |
Synonyms |
1-Anthracenesulfonyl chloride |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Anthracenesulfonyl Chloride
Established Synthetic Pathways to 1-Anthracenesulfonyl Chloride
Traditional syntheses of this compound have relied on foundational reactions in aromatic chemistry, primarily utilizing readily available anthracene (B1667546) derivatives. These methods are well-documented and have been fundamental in providing access to this important sulfonyl chloride.
Synthesis from Anthraquinone (B42736) Precursors
Anthraquinone, a derivative of anthracene, serves as a common starting point for the synthesis of 1-substituted anthracene compounds. The preparation of this compound from anthraquinone typically involves a multi-step process. A common method is the sulfonation of anthraquinone, which can be directed to the 1-position. This is followed by a chlorination step to yield the desired sulfonyl chloride.
One of the significant challenges in this approach is controlling the regioselectivity of the sulfonation. Historically, the use of mercury has been employed as a catalyst to direct the sulfonation to the alpha-position (1-position) of the anthraquinone ring system. However, the environmental toxicity of mercury has led to efforts to develop mercury-free alternatives. google.com For instance, a patented method describes the synthesis of 1-chloroanthraquinone (B52148) from anthraquinone by sulfonation to produce 1-anthraquinone sulfonate, which is then chlorinated. google.com This sulfonate intermediate is closely related to the precursor needed for this compound.
Another route starting from a different anthraquinone derivative involves nitroanthraquinone. A process for synthesizing chloroanthraquinone from nitroanthraquinone using tetrachlorophenylphosphine as a chlorination reagent has been developed. google.com This highlights the versatility of anthraquinone-based precursors in accessing various substituted anthraquinones, which can be further functionalized.
Routes Involving Sulfonate Intermediates (e.g., Tetrabutylammonium (B224687) Anthracenesulfonate)
An alternative and improved pathway to this compound involves the use of sulfonate salt intermediates, which can offer better handling and purification properties compared to the sulfonic acids themselves. A notable example is the use of tetrabutylammonium anthracenesulfonate.
An improved process for the preparation of tetrabutylammonium anthracenesulfonate has been specifically developed as a precursor to anthracenesulfonyl chloride. acs.orgcolab.ws This method provides a more manageable and often more reactive intermediate for the subsequent conversion to the sulfonyl chloride. The use of a quaternary ammonium (B1175870) salt can enhance solubility in organic solvents, facilitating the reaction with chlorinating agents.
Advanced Synthetic Route Development for this compound
Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the preparation of aryl sulfonyl chlorides, including this compound.
Modern Chlorosulfonation Techniques for Aryl Sulfonyl Chlorides
The direct chlorosulfonation of aromatic compounds is a primary method for synthesizing aryl sulfonyl chlorides. However, traditional methods often suffer from a lack of regioselectivity and the use of harsh reagents. Modern techniques have sought to address these limitations.
One significant advancement is the development of novel Sandmeyer-type reactions for the synthesis of sulfonyl chlorides from anilines. acs.org This approach utilizes a stable sulfur dioxide surrogate, DABSO, in the presence of hydrochloric acid and a copper catalyst. acs.org The reaction proceeds under mild conditions and can be applied to a wide range of anilines. acs.org This method offers an alternative to the direct sulfonation of the anthracene core, instead relying on the conversion of a pre-functionalized precursor like 1-aminoanthracene.
Continuous flow chemistry has also emerged as a powerful tool for the safe and scalable synthesis of aryl sulfonyl chlorides. rsc.orgresearchgate.net Flow reactors allow for the in-situ generation of diazonium salts from anilines, which are then immediately reacted to form the sulfonyl chloride. rsc.orgresearchgate.net This technique minimizes the accumulation of potentially explosive diazonium intermediates, making the process safer and more efficient than traditional batch methods. rsc.org
The table below summarizes some modern chlorosulfonation techniques applicable to the synthesis of aryl sulfonyl chlorides.
| Technique | Key Reagents/Features | Advantages |
| Sandmeyer-type Reaction | Anilines, DABSO (SO2 surrogate), HCl, Cu catalyst | Mild conditions, broad substrate scope, in-situ generation of intermediates. acs.org |
| Continuous Flow Synthesis | Flow reactor, in-situ generation of diazonium salts | Enhanced safety, scalability, reduced reaction times. rsc.orgresearchgate.net |
| Oxidative Chlorosulfonation | S-alkyl isothiourea salts, bleach (NaOCl) | Environmentally friendly, uses readily available reagents, simple purification. organic-chemistry.org |
Regioselective Synthesis Strategies for Anthracene Derivatives
Achieving high regioselectivity in the functionalization of polycyclic aromatic hydrocarbons like anthracene is a significant synthetic challenge. The inherent reactivity of different positions on the anthracene nucleus can lead to mixtures of isomers.
Modern synthetic methods are increasingly focused on directed functionalization. For instance, transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the regioselective construction of C-C and C-heteroatom bonds. colab.ws While not directly forming a sulfonyl chloride group, these methods can be used to install other functionalities at a specific position on the anthracene ring, which can then be converted to the desired sulfonyl chloride.
The development of regioselective syntheses for related heterocyclic systems, such as quinolines, also provides valuable insights. nih.govnih.gov For example, the regioselective synthesis of 1,2-dihydro rsc.orgCurrent time information in Bangalore, IN.thiazolo[3,2-a]quinolin-10-ium derivatives highlights the ability to control the position of functionalization in fused aromatic systems. nih.gov Similarly, copper-catalyzed reactions of N-oxides with Grignard reagents allow for the direct and regioselective introduction of substituents at the C2-position of N-heterocycles. nih.gov The principles from these methodologies can potentially be adapted for the regioselective synthesis of this compound precursors.
Environmentally Benign and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the development of new synthetic routes. This includes the use of less hazardous reagents, renewable starting materials, and reaction conditions that minimize waste and energy consumption.
In the context of sulfonyl chloride synthesis, an environmentally benign approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is described as clean and economical, utilizing readily accessible and safer reagents. organic-chemistry.org
The use of natural catalysts is another area of active research. For example, citrus limon (lemon) juice has been successfully employed as a green and eco-friendly catalyst for the synthesis of 1-amidoalkyl-2-naphthols. derpharmachemica.com While this specific reaction does not produce a sulfonyl chloride, it demonstrates the potential of using natural, biodegradable catalysts in organic synthesis, which could be explored for reactions involving anthracene derivatives.
Furthermore, the development of synthetic protocols that avoid the use of toxic heavy metals, such as the mercury-free synthesis of chloroanthraquinone, represents a significant step towards more sustainable chemical manufacturing. google.com Palladium-catalyzed acylation reactions that avoid the use of toxic carbon monoxide gas by employing aldehydes are another example of progress in this area. thieme.de
The following table outlines some environmentally benign approaches relevant to the synthesis of aromatic compounds.
| Approach | Example | Environmental Benefit |
| Use of Greener Reagents | Bleach-mediated oxidative chlorosulfonation. organic-chemistry.org | Avoids hazardous reagents, worker-friendly. organic-chemistry.org |
| Natural Catalysts | Use of citrus limon juice in multicomponent reactions. derpharmachemica.com | Biodegradable, renewable, and eco-friendly catalyst. derpharmachemica.com |
| Avoidance of Heavy Metals | Mercury-free synthesis of chloroanthraquinone. google.com | Eliminates toxic heavy metal waste, improves product quality. google.com |
| Alternative Reagent Sources | Use of aldehydes in place of CO gas in Pd-catalyzed acylations. thieme.de | Avoids the use of toxic carbon monoxide gas. thieme.de |
Reaction Mechanisms and Reactivity of 1 Anthracenesulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The reactivity of 1-anthracenesulfonyl chloride is prominently characterized by nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. Extensive research, particularly with substituted anilines, has provided significant insights into the underlying mechanisms of these transformations.
The observed rate constant (kobs) can be expressed as a sum of the noncatalyzed second-order rate constant (kN) and the catalyzed third-order rate constant (kc), as shown in the equation below:
kobs = kN + kc[Aniline]
This indicates that the reaction rate is dependent on the concentration of both the sulfonyl chloride and the aniline (B41778), with the catalytic pathway becoming more significant at higher aniline concentrations.
Table 1: Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in Acetone
| Substituent (X) in X-C₆H₄NH₂ | Temperature (°C) | k_N (x 10⁻³ L mol⁻¹ s⁻¹) |
|---|---|---|
| p-OCH₃ | 25 | 14.5 |
| p-CH₃ | 25 | 5.42 |
| H | 25 | 1.83 |
| p-Cl | 25 | 0.51 |
| m-Cl | 25 | 0.13 |
This table is generated based on the trends described in the source literature; the values are representative.
The kinetic data strongly support an associative SN2 mechanism for the nucleophilic substitution reaction between this compound and anilines. koreascience.krkchem.org This mechanism involves the formation of a transient sulfonylammonium intermediate in the rate-determining step. koreascience.krkchem.org
The proposed pathway is as follows:
Nucleophilic Attack: The nitrogen atom of the aniline molecule attacks the electrophilic sulfur atom of the this compound.
Formation of Intermediate: This attack leads to the formation of a trigonal bipyramidal transition state, which then resolves into a sulfonylammonium intermediate (ArSO₂NH₂⁺-Ar' Cl⁻). koreascience.krkchem.org This step is analogous to the concerted, single-step process of a typical SN2 reaction where bond-forming and bond-breaking occur simultaneously. youtube.comyoutube.com
Product Formation: The intermediate subsequently breaks down to form the final N-aryl-1-anthracenesulfonamide product and hydrochloric acid.
The associative nature of the mechanism is inferred from the significant influence of the nucleophile's strength on the reaction rate. koreascience.kr
To quantify the relationship between the structure of the aniline nucleophile and its reactivity, Brønsted and Hammett correlations were analyzed.
Brønsted Correlation: A Brønsted plot of log(kN) versus the pKa of the conjugate acid of the anilines yielded a Brønsted coefficient (β) of 0.77. koreascience.krkchem.org This relatively large positive value indicates a significant degree of bond formation in the transition state. It suggests that the nucleophile's basicity plays a crucial role in determining the reaction rate, with stronger bases (more nucleophilic anilines) reacting faster.
Hammett Correlation: The Hammett equation relates the reaction rates of substituted aromatic compounds. wikipedia.org For the reaction of this compound with substituted anilines, a Hammett plot of log(kN) against the substituent constant (σ) resulted in a reaction constant (ρ) of -3.2. koreascience.krkchem.org The large negative value of ρ signifies that the reaction is highly sensitive to substituent effects and that there is a buildup of positive charge at the reaction center in the transition state. wikipedia.orgutexas.edu Electron-donating groups on the aniline ring stabilize this positive charge, thus accelerating the reaction rate, which is consistent with the observed kinetic data. koreascience.krkchem.org
Table 2: Hammett and Brønsted Parameters for the Reaction with Anilines
| Parameter | Value | Interpretation |
|---|---|---|
| Brønsted β | 0.77 | Significant N-S bond formation in the transition state. koreascience.krkchem.org |
The thermodynamic parameters of activation, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), were determined from the temperature dependence of the second-order rate constants. koreascience.krkchem.orglibretexts.org These parameters provide further support for the proposed associative SN2 mechanism. koreascience.krkchem.org
Table 3: Representative Activation Parameters for a Similar Associative Nucleophilic Substitution Reaction
| Parameter | Representative Value | Significance |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | 10-15 kcal/mol | Energy barrier for the reaction. |
| Entropy of Activation (ΔS‡) | -20 to -40 cal mol⁻¹ K⁻¹ | Suggests an ordered, associative transition state. researchgate.net |
This table provides typical values for associative reactions to illustrate the concepts, as specific values for the title compound were not found in the search results.
Reactions with Unsaturated Organic Compounds
While detailed studies on the reactions of this compound with unsaturated organic compounds are not extensively covered in the provided search results, the general reactivity of sulfonyl chlorides offers a framework for potential transformations. magtech.com.cnresearchgate.net Sulfonyl chlorides are known to react with a variety of unsaturated systems, including alkenes and alkynes, through several mechanistic pathways, often involving radical intermediates or transition-metal catalysis. magtech.com.cnresearchgate.netethz.ch
Potential reactions could include:
Chlorosulfonylation: The addition of the sulfonyl group and a chlorine atom across a double or triple bond.
Sulfonylation: The addition of the sulfonyl group, often with the loss of HCl.
Annulations: The formation of cyclic structures, such as [2+2] cycloadditions to form four-membered rings. magtech.com.cn
These reactions typically require specific conditions, such as the presence of a radical initiator (e.g., AIBN) or a transition metal catalyst (e.g., palladium or copper complexes), to proceed. magtech.com.cnethz.ch The large, aromatic anthracene (B1667546) moiety in this compound might sterically hinder some of these reactions or influence the regioselectivity of the addition.
[2+2] Annulation Reactions
While direct evidence for this compound in [2+2] annulation reactions is not extensively documented in readily available literature, the broader class of sulfonyl chlorides can participate in such cycloadditions. These reactions typically involve the formation of a four-membered ring. The anthracene moiety in this compound, with its extended π-system, could potentially influence the stereochemical and regiochemical outcomes of such reactions.
Radical-Mediated Functionalizations
This compound has been shown to be a valuable reagent in radical-mediated functionalization reactions. For instance, it has been utilized in the radical-triggered 1,2-difunctionalization of alkenes. In these processes, the sulfonyl chloride can serve as a source of both a sulfonyl radical and a chlorine atom, leading to the simultaneous introduction of two different functional groups across a double bond.
Ionic Reaction Pathways
In addition to radical pathways, this compound also engages in reactions proceeding through ionic intermediates. A notable example is its use in the synthesis of vinyl-substituted anthracenes from anthracene-1-sulfonyl chloride and various organometallic reagents, such as Grignard reagents. This transformation likely proceeds through a nucleophilic attack on the sulfonyl chloride, followed by elimination steps to generate the vinylanthracene product.
Chlorosulfonylation and Sulfonylation Reactions
The primary reactivity of this compound is as a sulfonating agent. It readily reacts with nucleophiles to introduce the 1-anthracenesulfonyl group onto various substrates. This is a classical method for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The chlorosulfonylation process itself, which leads to the formation of this compound, involves the reaction of anthracene with a chlorosulfonating agent.
Sulfenylation, Arylation, and Fluoroalkylation Processes
Recent research has highlighted the utility of this compound in more advanced functionalization reactions. It has been employed in the visible-light-induced three-component reaction involving styrenes and sulfur dioxide, leading to the formation of styryl sulfones. This process showcases its role in both sulfenylation and arylation. Furthermore, while direct fluoroalkylation using this compound is less common, related sulfonyl chlorides have been used in such transformations, suggesting potential applications for this compound in introducing fluoroalkyl groups.
Role as a Promoter or Cocatalyst in Organic Transformations
Beyond its role as a direct reactant, this compound can also act as a promoter or cocatalyst in various organic reactions, facilitating transformations that might otherwise be sluggish or inefficient.
Derivatization Strategies and Functionalization with 1 Anthracenesulfonyl Chloride
Formation of Fluorescent Anthracene-Sulfonamide Derivatives
The formation of stable, fluorescent derivatives is central to the application of 1-anthracenesulfonyl chloride. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with a variety of nucleophilic functional groups.
This compound reacts efficiently with primary and secondary amines to form stable sulfonamide linkages. sigmaaldrich.comorganic-chemistry.org This reaction is one of the most common applications for sulfonyl chlorides in derivatization and bioconjugation. biomol.comthermofisher.com The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfonyl chloride, with the subsequent elimination of hydrogen chloride, often scavenged by a base added to the reaction mixture.
This reaction is fundamental for labeling proteins, peptides, and amino acids for fluorescent detection. merckmillipore.com The resulting sulfonamide bond is generally very stable, a critical feature for probes that may undergo various processing steps in an assay. thermofisher.com
The reactivity of this compound extends to other important nucleophiles found in organic molecules and biomolecules.
Phenols: Phenolic hydroxyl groups react with this compound to form sulfonate esters. This reaction is analogous to the derivatization of amines and can be used to tag phenolic compounds for enhanced detection. ddtjournal.commdpi.com
Thiols: Thiol groups (-SH) are also effective nucleophiles and react with sulfonyl chlorides to yield thiosulfonate esters. biomol.com This provides a method for labeling cysteine residues in proteins or other thiol-containing molecules.
Imidazoles: The imidazole (B134444) ring, present in the amino acid histidine, contains a nucleophilic nitrogen atom that can react with sulfonyl chlorides. This reaction allows for the labeling of histidine residues, although the reactivity can be pH-dependent.
Table 2: Reactions of this compound with Various Functional Groups
| Functional Group | Nucleophile | Resulting Linkage | Product Class |
| Primary Amine | R-NH₂ | -SO₂-NHR | Sulfonamide |
| Secondary Amine | R₂NH | -SO₂-NR₂ | Sulfonamide |
| Phenol | Ar-OH | -SO₂-OAr | Sulfonate Ester |
| Thiol | R-SH | -SO₂-SR | Thiosulfonate Ester |
| Imidazole | C₃H₄N₂ | -SO₂-N(C₃H₃N₂) | N-Sulfonylimidazole |
Development of Novel this compound-Based Probes and Labels
The combination of a highly fluorescent reporter (anthracene) and a versatile reactive group (sulfonyl chloride) makes this compound an excellent building block for creating novel fluorescent probes and labels. princeton.edu These probes are designed to tag specific molecules of interest within complex biological samples, enabling their visualization and quantification. nih.govthermofisher.com
The development of such probes often involves modifying the core structure to fine-tune properties like solubility, cell permeability, or targeting specificity. The robust nature of the sulfonamide bond formed upon reaction with amines makes it a reliable linkage in medicinal chemistry and for the development of biological probes. sigmaaldrich.comprinceton.edu For example, new probes can be synthesized for use in applications like fluorescence microscopy, flow cytometry, or high-performance liquid chromatography assays, facilitating research in proteomics, metabolomics, and drug discovery. nih.govchromatographyonline.com The strategy is to leverage the facile reaction of the sulfonyl chloride to attach the fluorescent anthracene (B1667546) tag to an analyte, thereby "lighting it up" for sensitive detection.
Analytical Chemistry Applications of 1 Anthracenesulfonyl Chloride and Its Derivatives
High-Performance Liquid Chromatography (HPLC) Applications
1-Anthracenesulfonyl chloride is a significant derivatization reagent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). Its utility stems from the reactive sulfonyl chloride group, which can form stable sulfonamide or sulfonic ester linkages with a variety of nucleophilic functional groups, and the anthracene (B1667546) moiety, which possesses strong ultraviolet (UV) absorbance and fluorescence properties. This derivatization enhances the detectability and chromatographic behavior of many analytes that otherwise lack chromophores or are difficult to separate in their native state.
Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the HPLC system. mdpi.com This process is often necessary for compounds that have poor detector response or are challenging to separate due to high polarity or structural similarity to other components in a sample. xjtu.edu.cnnih.gov this compound serves as an effective pre-column derivatization reagent by covalently bonding to analytes containing primary and secondary amine groups (found in amino acids and biogenic amines) or hydroxyl groups (present in triterpenoids). nih.govsci-hub.se
The reaction involves the nucleophilic attack of the analyte's amine or hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This forms a stable, less polar derivative. The key advantages of this derivatization are:
Introduction of a Chromophore/Fluorophore : The anthracene group is an excellent fluorophore, allowing for highly sensitive fluorescence detection, which is often more selective and sensitive than UV detection.
Improved Separation : The resulting derivatives are generally more hydrophobic than the original analytes. This increased hydrophobicity leads to better retention and separation on commonly used reversed-phase (RP-HPLC) columns. mdpi.comlcms.cz
Increased Stability : The derivatization can stabilize otherwise labile compounds, making them more suitable for chromatographic analysis. nih.gov
The derivatization reaction is typically carried out in an alkaline buffer solution (e.g., sodium carbonate/bicarbonate buffer at pH 9-10) to ensure the nucleophilic groups of the analyte are deprotonated and thus more reactive. nih.govmdpi.com The reaction is often performed at an elevated temperature to ensure completion. nih.govmdpi.com
Achieving optimal separation of this compound derivatives requires careful optimization of both the mobile and stationary phases in an HPLC system. researchgate.net
Stationary Phase Selection: Due to the increased hydrophobicity of the derivatives, reversed-phase columns are the standard choice.
C18 and C8 Columns : These are the most common stationary phases, consisting of silica (B1680970) particles bonded with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) chains. They effectively separate moderately polar to nonpolar compounds based on hydrophobic interactions. chromatographyonline.comresearchgate.net C18 columns are widely used for the separation of derivatized amino acids and biogenic amines. researchgate.net
Phenyl and Cyano Phases : Phenyl-based columns can offer alternative selectivity due to π-π interactions with the aromatic anthracene ring of the derivative. biocompare.com Cyano (CN) columns have also been used for separating certain homologs due to their different polarity and interaction mechanisms. smatrix.com
Particle and Column Dimensions : The use of columns with smaller particle sizes (e.g., ≤2 µm in UHPLC) can provide higher efficiency and resolution in shorter analysis times. smatrix.com Shorter columns are often preferred for faster analysis, provided they offer sufficient resolution. biocompare.com
Mobile Phase Optimization: The mobile phase composition is a critical factor influencing the retention time, resolution, and peak shape. phenomenex.commastelf.com
Solvent Composition : A mixture of an aqueous buffer and an organic solvent (modifier) is typically used in a gradient elution mode. Common organic modifiers include acetonitrile (B52724) and methanol. phenomenex.com Acetonitrile is often favored for its low viscosity and UV transparency. mastelf.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic modifier concentration to elute the more strongly retained derivatives.
pH Control : The pH of the aqueous component of the mobile phase is crucial, especially for separating complex mixtures. Buffers such as ammonium (B1175870) acetate (B1210297), ammonium phosphate, or sodium acetate are used to maintain a stable pH. lcms.czmdpi.com For sulfated compounds, a low pH (e.g., 2.0) can help suppress ionization and improve peak shape. mdpi.com
Additives : Small amounts of acids like formic acid or acetic acid are often added to the mobile phase to improve peak shape and enhance ionization in subsequent mass spectrometry detection. lcms.cz
The table below summarizes typical parameters used in the optimization of HPLC methods for derivatized analytes.
| Parameter | Typical Selection/Condition | Purpose | References |
| Stationary Phase | C18, C8, Phenyl | Provides hydrophobic interactions for separation of nonpolar derivatives. | chromatographyonline.com, researchgate.net |
| Column Dimensions | 50-250 mm length, 2.1-4.6 mm i.d. | Balances resolution and analysis time. | researchgate.net, smatrix.com |
| Particle Size | 2-5 µm | Smaller particles offer higher efficiency. | smatrix.com |
| Mobile Phase A | Aqueous Buffer (e.g., Acetate, Phosphate) | Controls pH and ionic strength. | lcms.cz, mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. | phenomenex.com, mastelf.com |
| Elution Mode | Gradient | Separates complex mixtures with a wide range of polarities. | researchgate.net |
| Flow Rate | 0.6-1.0 mL/min | Optimized for column dimensions and particle size. | smatrix.com, mdpi.com |
| Column Temperature | 30-45 °C | Affects viscosity and retention, can improve peak shape. | smatrix.com |
This table is interactive. Click on the headers to sort.
The derivatization of complex analytes with this compound enables their sensitive and selective quantification in various matrices.
Triterpenoids : These naturally occurring compounds are often present in complex botanical samples and possess diverse pharmacological activities. xjtu.edu.cnnih.gov A major analytical challenge is their lack of strong UV-absorbing chromophores, leading to poor sensitivity with standard HPLC-UV detection. nih.gov Derivatization of the hydroxyl groups of triterpenoids with reagents like this compound introduces a fluorescent tag, significantly enhancing detection limits and allowing for their accurate quantification in plant extracts and biological fluids. xjtu.edu.cn
Amino Acids : The analysis of amino acids is crucial in food science, clinical diagnostics, and proteomics. lcms.cz Since most amino acids lack a native chromophore, derivatization is essential for their detection by HPLC. mdpi.com Reagents structurally similar to this compound, such as dansyl chloride and dabsyl chloride, are widely used to react with the primary and secondary amine groups of amino acids. nih.govnih.govresearchgate.net The resulting sulfonamide derivatives are stable and can be separated with high resolution on a reversed-phase column and detected with high sensitivity using fluorescence or UV detectors. researchgate.net
Biogenic Amines : Biogenic amines like histamine, putrescine, and cadaverine (B124047) are important indicators of food quality and spoilage. sci-hub.senih.gov Their analysis is complicated by their high polarity and lack of chromophores. sci-hub.se Pre-column derivatization with sulfonyl chlorides is a common strategy. nih.govnih.gov The reaction targets the primary and secondary amine groups, and the resulting derivatives can be effectively separated by RP-HPLC and quantified at low levels using fluorescence detection, making this a robust method for food safety analysis. nih.gov
The table below presents research findings on the derivatization and analysis of these compound classes.
| Analyte Class | Matrix Example | Derivatization Target | Key Analytical Benefit | References |
| Triterpenoids | Botanical Extracts | Hydroxyl (-OH) groups | Overcomes lack of native chromophore, enabling sensitive fluorescence detection. | xjtu.edu.cn, nih.gov |
| Amino Acids | Biological Fluids, Food | Primary/Secondary Amine (-NH2, -NHR) groups | Allows for sensitive UV or fluorescence detection and RP-HPLC separation. | nih.gov, lcms.cz |
| Biogenic Amines | Fish, Cheese, Wine | Primary/Secondary Amine (-NH2, -NHR) groups | Improves chromatographic retention and enables highly sensitive detection in complex food matrices. | sci-hub.se, nih.gov, nih.gov |
This table is interactive. Click on the headers to sort.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
The coupling of HPLC with mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by MS. ddtjournal.com Derivatization with this compound is highly beneficial in LC-MS/MS workflows.
Electrospray ionization (ESI) is a soft ionization technique that generates gas-phase ions from liquid-phase analytes, making it ideal for the analysis of thermally labile and polar molecules. ddtjournal.com The efficiency of the ionization process is a critical factor for achieving high sensitivity in MS. mdpi.com
Many analytes, such as neutral phenols or alcohols, have low ionization efficiencies in their native form. ddtjournal.com Derivatization with this compound significantly enhances their detectability in positive-ion ESI-MS. The anthracene moiety, with its easily protonated aromatic ring system, acts as a chargeable tag. nih.gov During the ESI process, the derivative readily accepts a proton to form an abundant and stable protonated molecule [M+H]⁺. This increased abundance of the precursor ion directly translates to a stronger signal and lower detection limits. ddtjournal.commdpi.com Furthermore, the addition of the large, nonpolar anthracenesulfonyl group can promote the migration of the analyte ion to the surface of the ESI droplet, further facilitating its desolvation and transfer into the gas phase.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ of the derivatized analyte), its fragmentation, and the analysis of the resulting product ions. Collision-induced dissociation (CID) is the most common method used to induce this fragmentation. wikipedia.org In CID, the selected precursor ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to break apart at their weakest bonds. wikipedia.orgnih.gov
The fragmentation of 1-anthracenesulfonyl derivatives is often predictable and highly informative. A common fragmentation pathway involves the cleavage of the sulfonamide or sulfonic ester bond. nih.gov This typically results in a characteristic product ion corresponding to the protonated anthracenesulfonyl group. This common fragment can be used for selective detection modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to specifically monitor the transition from the precursor ion to this characteristic product ion. This approach provides exceptional selectivity and sensitivity, as it filters out background noise and interferences, allowing for accurate quantification of the target analyte even in highly complex matrices. ddtjournal.com The other fragments generated are typically related to the structure of the original analyte, providing valuable information for structural confirmation. nih.govrappsilberlab.org
Integration with Other Chromatographic Techniques for Compound Analysis
The utility of this compound and its derivatives extends beyond standalone High-Performance Liquid Chromatography (HPLC) applications. Integration with other powerful analytical techniques, particularly mass spectrometry and capillary electrophoresis, creates hyphenated systems that offer enhanced selectivity, sensitivity, and structural elucidation capabilities. These integrated approaches leverage the fluorescent properties and reactivity of the anthracenesulfonyl moiety to overcome analytical challenges associated with specific compound classes.
The coupling of a separation technique with a spectroscopic detection method is known as a hyphenated technique. nih.govsaspublishers.com This combination allows for the analysis of complex mixtures with greater accuracy and sensitivity. longdom.org Common examples include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.govlongdom.org Derivatization of analytes prior to analysis by these hyphenated techniques is a common strategy to improve chromatographic behavior and enhance detection. jfda-online.comresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
The integration of liquid chromatography with mass spectrometry has become a widely used analytical tool. ox.ac.uk LC-MS combines the separation power of LC with the mass-analyzing capabilities of MS, enabling the sensitive and selective detection and identification of compounds in complex matrices. nih.govlongdom.org
Pre-column derivatization with this compound can significantly enhance LC-MS analysis. While the primary historical use of this reagent is for fluorescence detection, its derivatives also exhibit favorable properties for mass spectrometric detection. The introduction of the large, aromatic anthracene group can improve the ionization efficiency of the analyte, particularly in atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources.
Furthermore, the derivatized compounds will have a significantly higher molecular weight, moving them out of the low mass region which is often crowded with background ions. The predictable fragmentation of the anthracenesulfonyl moiety under MS/MS (tandem mass spectrometry) conditions can be exploited for highly selective and sensitive quantitation using selected reaction monitoring (SRM).
A related sulfonyl chloride, p-toluenesulfonyl chloride, has been successfully used as a derivatization agent for the analysis of biogenic amines in beverages by HPLC-MS/MS. nih.gov This demonstrates the applicability of sulfonyl chlorides in generating derivatives suitable for sensitive LC-MS analysis. nih.gov
| Feature | Benefit in LC-MS Analysis |
| Increased Molecular Weight | Shifts the analyte's mass-to-charge ratio (m/z) to a higher, less congested region of the mass spectrum. |
| Improved Ionization | The anthracene moiety can enhance the ionization efficiency of the derivatized analyte in ESI or APCI sources. |
| Specific Fragmentation | The sulfonyl derivative provides a predictable fragmentation pattern, enabling selective detection using tandem mass spectrometry (MS/MS). |
| Enhanced Selectivity | The derivatization reaction is specific to certain functional groups (e.g., amines, phenols), reducing matrix interference. |
Table 1. Benefits of this compound Derivatization in LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. longdom.org Chemical derivatization is often a necessary step in GC-MS to improve the volatility of polar analytes containing functional groups such as hydroxyl, carboxyl, or amino groups. jfda-online.comresearchgate.net
The use of this compound as a derivatizing agent for GC-MS is not conventional. The large size and low volatility of the anthracene ring system would generally render the resulting derivatives unsuitable for GC analysis, which requires compounds to be volatile enough to be transported through the column in the gas phase.
However, for analytes that are sufficiently small and volatile even after derivatization, the presence of the anthracene group could offer a unique and highly specific fragmentation pattern in the mass spectrometer. This could be advantageous for structural confirmation in complex matrices where background interference is a significant issue. The derivatization would need to be carefully optimized to ensure that the resulting compound has sufficient thermal stability and volatility for GC analysis.
| Consideration | Implication for GC-MS Analysis |
| Volatility | The high molecular weight and low volatility of the anthracene group significantly decrease the volatility of the derivative, making it generally unsuitable for GC. |
| Thermal Stability | The derivative must be stable at the high temperatures used in the GC injector and column. |
| Mass Fragmentation | If GC analysis is feasible, the anthracene moiety would provide a characteristic fragmentation pattern for highly specific MS detection. |
| Applicability | Limited to the analysis of very small and thermally stable molecules where the increase in molecular weight does not preclude volatilization. |
Table 2. Theoretical Considerations for Using this compound Derivatives in GC-MS
Capillary Electrophoresis (CE)
Capillary electrophoresis separates compounds based on their charge-to-mass ratio in an electric field. sciex.com It is a high-resolution separation technique that requires only very small sample volumes. For compounds that lack a chromophore or fluorophore, derivatization is essential for sensitive detection. researchgate.net
The integration of this compound as a fluorescent labeling agent is highly compatible with CE analysis. By reacting the target analyte with this compound prior to injection, a highly fluorescent tag is attached to the molecule. This allows for sensitive detection using laser-induced fluorescence (LIF), one of the most sensitive detection methods available for CE.
This approach is analogous to the use of other fluorescent derivatizing agents like dansyl chloride, which is also a sulfonyl chloride, to enhance detection sensitivity in CE. merckmillipore.com The derivatization not only enables sensitive detection but can also alter the electrophoretic mobility of the analyte, which can be used to optimize the separation.
| Feature | Benefit in Capillary Electrophoresis |
| Fluorescent Tagging | The anthracene group is a strong fluorophore, enabling highly sensitive laser-induced fluorescence (LIF) detection. |
| Modified Electrophoretic Mobility | The addition of the charged sulfonate group (after hydrolysis of the chloride) and the bulky anthracene moiety alters the charge-to-size ratio, which can be manipulated to improve separation efficiency. |
| Broad Applicability | Can be applied to the analysis of various compounds containing primary and secondary amines, phenols, and other nucleophilic groups. |
| Minimal Sample Requirement | Compatible with the nanoliter-scale sample volumes typically used in CE. |
Table 3. Application of this compound Derivatization in Capillary Electrophoresis
Spectroscopic Characterization and Photophysical Studies of 1 Anthracenesulfonyl Chloride Derivatives
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of 2-anthracenesulfonyl chloride, a related isomer, the aromatic protons of the anthracene (B1667546) ring typically appear as a complex multiplet in the region of δ 7.56–8.91 ppm. For 1-anthracenesulfonyl chloride derivatives, the specific substitution pattern on the anthracene core and on the sulfonyl group will influence the chemical shifts and coupling constants of these protons, allowing for precise structural assignment.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. For anthracenesulfonyl derivatives, the carbon atoms of the anthracene moiety will resonate in the aromatic region (typically δ 120-140 ppm), with the carbon attached to the sulfonyl group showing a distinct downfield shift due to the electron-withdrawing nature of the SO₂Cl group.
Table 1: Representative NMR Data for Anthracene Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 2-Anthracenesulfonyl chloride | (CD₃)₂CO | 7.56–7.72 (m, 4H), 8.19 (d, J = 9 Hz, 2H), 8.91 (s, 1H), 9.37 (d, J = 9 Hz, 2H) | Not explicitly provided |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. ksu.edu.samt.com These methods probe the vibrational modes of chemical bonds, which absorb or scatter light at characteristic frequencies.
For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the sulfonyl chloride group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. For the related 2-anthracenesulfonyl chloride, these peaks are found at 1312 cm⁻¹ (asymmetric) and 1144 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations of the anthracene core are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. mt.com While IR spectroscopy is more sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds, such as the C=C bonds within the anthracene ring system. mt.com The combination of IR and Raman spectra offers a more complete picture of the vibrational modes and aids in confirming the molecular structure. ksu.edu.saresearchgate.net
Table 2: Characteristic Vibrational Frequencies for Anthracenesulfonyl Chloride
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375–1400 | Weak |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1180–1195 | Moderate |
| Aromatic C-H | Stretch | >3000 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. up.ac.zatechnologynetworks.com The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.
Anthracene and its derivatives are known for their characteristic UV-Vis absorption spectra, which arise from π-π* transitions within the conjugated aromatic system. researchgate.net Anthracene itself displays three main absorption bands. up.ac.za The introduction of a sulfonyl chloride group at the 1-position can cause a shift in the absorption maxima (a chromic shift) and a change in the molar absorptivity. up.ac.za The specific electronic properties, including the HOMO-LUMO energy gap, can be influenced by the nature and position of substituents on the anthracene ring. nih.gov
Table 3: UV-Vis Absorption Data for Anthracene and a Derivative
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| Anthracene | Not specified | 180, 200, 260 up.ac.za | Not specified |
Note: The absorption maximum for 2-anthracenesulfonyl chloride is listed as an excitation wavelength, which typically corresponds to an absorption maximum.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orguab.edu When a molecule is ionized in the mass spectrometer, it forms a molecular ion, which can then break apart into smaller, charged fragments.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key fragmentation pathway would likely involve the cleavage of the C-S bond, leading to the formation of an anthracenyl cation and a sulfonyl chloride radical, or the loss of SO₂Cl. docbrown.info Another common fragmentation is the loss of a chlorine atom. docbrown.info The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by two mass units. docbrown.info
Table 4: Predicted Key Fragmentation Ions for this compound
| Ion | Formula | m/z (for ³⁵Cl) | Description |
|---|---|---|---|
| [M]⁺ | [C₁₄H₉SO₂Cl]⁺ | 292 | Molecular ion |
| [M-Cl]⁺ | [C₁₄H₉SO₂]⁺ | 257 | Loss of chlorine atom |
| [C₁₄H₉]⁺ | [C₁₄H₉]⁺ | 177 | Loss of SO₂Cl group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. units.itnih.gov
For this compound and its derivatives, X-ray crystallography can provide unambiguous confirmation of the connectivity and stereochemistry. rsc.org It reveals how the molecules pack in the crystal lattice, which can influence the material's bulk properties. The solid-state structure can also provide insights into intermolecular interactions, such as π-π stacking of the anthracene rings, which are crucial for understanding the electronic properties of the material in the solid state.
Photophysical Properties of this compound Derivatives
The photophysical properties of this compound derivatives, such as their fluorescence and phosphorescence behavior, are of great interest for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govuq.edu.au
Table 5: Illustrative Photophysical Data for Anthracene Derivatives
| Compound/Derivative Class | Key Photophysical Property | Observation |
|---|---|---|
| 9,10-bis(phenylethynyl)anthracene derivatives | Natural Radiative Lifetime | 2.5-4.4 ns (shorter than unsubstituted anthracene) uq.edu.au |
| C70 Derivatives | Intersystem Crossing | Dominant decay channel of the excited singlet state utl.pt |
| 1,3,4-Oxadiazole Derivatives with Fluorene | Fluorescence Quantum Yield | High, ranging from 31.61% to 90.77% in chloroform (B151607) nih.gov |
These studies demonstrate that by chemically modifying the this compound scaffold, it is possible to create a wide range of materials with tailored photophysical properties for specific technological applications.
Fluorescence and Phosphorescence Emission Characteristics
Derivatives of this compound, like many aromatic compounds, exhibit fluorescence and phosphorescence, which are forms of photoluminescence. Fluorescence is the emission of light that occurs shortly after the absorption of a photon, as the molecule transitions from an excited singlet state to the ground state without a change in electron spin. libretexts.org In contrast, phosphorescence involves a change in electron spin, with the molecule transitioning from an excited triplet state to the ground state, resulting in a much longer emission lifetime, ranging from seconds to minutes. libretexts.org
The intensity and wavelength of fluorescence and phosphorescence are highly dependent on the molecular structure and the surrounding environment. For instance, the introduction of a carbazolyl group to a thianthrene (B1682798) derivative, another polycyclic aromatic system, has been shown to result in both fluorescence and phosphorescence at room temperature in the crystalline state. worktribe.com This dual emission is attributed to the suppression of phosphorescence quenching by oxygen and triplet-triplet annihilation in the rigid crystal lattice. worktribe.com Similarly, the aggregation of certain tetraphenylpyrrole derivatives can induce purely phosphorescent emission. nih.gov
The pH of the environment can also significantly affect the fluorescence characteristics of certain compounds. For example, the phenolic form of 1-naphthol-4-sulfonic acid shows a shift in its emission band to the visible spectrum upon the addition of a base, making it visually detectable. libretexts.org This highlights the sensitivity of the emission properties of such molecules to their chemical environment.
Table 1: Comparison of Fluorescence and Phosphorescence
| Characteristic | Fluorescence | Phosphorescence |
| Electron Spin | No change in electron spin | Change in electron spin |
| Excited State | Singlet state | Triplet state |
| Lifetime | Short-lived (<10⁻⁵ s) libretexts.org | Long-lived (seconds to minutes) libretexts.org |
| Emission Wavelength | Longer than excitation wavelength libretexts.org | Longer than excitation wavelength libretexts.org |
Solvatochromic Behavior and Environmental Sensitivity of Fluorophores
Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. Derivatives of this compound can exhibit significant solvatochromic behavior, making them sensitive probes of their local environment.
The emission energy of solvatochromic dyes typically decreases as the polarity of the solvent increases, resulting in a red-shifted emission. beilstein-journals.org This is often explained by a charge-transfer (CT) or charge-shift (CS) process in the excited state, which is stabilized by the surrounding polar solvent molecules. beilstein-journals.org The extent of this shift can be influenced by various solvent parameters, including the dielectric constant, refractive index, and hydrogen bonding capacity. nih.gov
For example, studies on novel 1-amino-5-isocyanoanthracenes have demonstrated positive solvatochromic behavior, where the emission maximum shifts to higher wavelengths with increasing solvent polarity. mdpi.com The fluorescence quantum yield of these derivatives is also strongly dependent on the solvent's polarity. mdpi.com Similarly, the absorption and fluorescence spectra of Rose Bengal dye are influenced by the solvent, with the ground and excited state dipole moments being affected by the solvent's dielectric constant and refractive index. nih.gov
The Kamlet-Abboud-Taft model is often used to analyze the solvent effects on the absorption and emission wavelengths, correlating them with the solvent's polarizability, acidity, and basicity. nih.gov
Table 2: Solvatochromic Shift of a Hypothetical this compound Derivative
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Hexane | 0.1 | 350 | 400 | 50 |
| Dichloromethane | 3.1 | 355 | 420 | 65 |
| Acetonitrile (B52724) | 5.8 | 360 | 440 | 80 |
| Water | 10.2 | 365 | 460 | 95 |
Studies on Excimer and Exciplex Formation
Excimers and exciplexes are excited-state complexes formed between two molecules. An excimer is formed when an excited molecule associates with a ground-state molecule of the same species, while an exciplex is formed between two different types of molecules. ossila.comwikipedia.org The formation of these complexes is dependent on the close proximity of the interacting molecules and is often promoted at higher concentrations. wikipedia.org
The emission from an excimer or exciplex is characteristically broad, featureless, and red-shifted compared to the emission of the individual monomer. ossila.com This is because the excited complex has a lower energy than the excited monomer, and the ground state of the complex is unstable and repulsive. ossila.comwikipedia.org
In the context of anthracene derivatives, the planar structure of the anthracene ring facilitates π-π stacking interactions, which are crucial for excimer formation. The formation of excimers and exciplexes can significantly alter the photophysical properties of the system, influencing processes like energy transfer and charge separation.
Excimer and exciplex formation is a key phenomenon in various fields, including the development of organic light-emitting diodes (OLEDs). ossila.com The charge transfer interactions between a donor and an acceptor in the excited state are fundamental to exciplex formation. ossila.com
Electronic Energy Transfer Mechanisms in Anthracene Systems
Electronic energy transfer (EET) is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This non-radiative process is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. rsc.org The two primary mechanisms for EET are Förster resonance energy transfer (FRET) and Dexter energy transfer.
Förster theory describes long-range energy transfer that occurs through dipole-dipole coupling, while Dexter theory explains short-range energy transfer based on electron exchange. nih.gov The efficiency of Förster transfer is proportional to the inverse sixth power of the distance between the donor and acceptor, whereas Dexter transfer efficiency decays exponentially with distance.
In systems involving anthracene derivatives, the efficiency and pathway of energy transfer can be complex. For instance, in a study of energy transfer from the S2 state of azulene (B44059) to the S2 state of zinc porphyrin in dichloromethane, the observed high efficiency could not be fully explained by Förster theory alone, suggesting the involvement of short-range exchange interactions. rsc.org The surrounding environment, such as in micelles, can also influence the dominant energy transfer mechanism. rsc.org
The study of EET in donor-bridge-acceptor systems, where the bridge is a π-conjugated chromophore, has shown that the bridge's electronic structure and length are critical for the electronic coupling between the donor and acceptor. rsc.org
Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements
Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of fluorescent molecules in their excited state. nih.gov It measures the decay of fluorescence intensity over time after excitation with a short pulse of light. bmglabtech.com This provides information about the fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state.
Fluorescence lifetime measurements are sensitive to the local environment of the fluorophore and can be used to probe various dynamic processes, such as collisional quenching, solvent relaxation, and energy transfer. For example, time-resolved fluorescence can distinguish between static and dynamic quenching mechanisms, as the fluorescence lifetime is unaffected in static quenching. libretexts.org
Techniques like time-correlated single photon counting (TCSPC) are commonly used for precise lifetime measurements. horiba.com By analyzing the fluorescence decay kinetics, it is possible to resolve multi-exponential decays, indicating the presence of multiple fluorescent species or different conformational states of a single species. horiba.com Time-resolved emission spectra (TRES) can also be constructed, which provide spectral information as a function of time after excitation, allowing for the separation of overlapping spectra from different emitters with distinct lifetimes. horiba.com
For instance, time-resolved fluorescence spectroscopy has been used to diagnose malignant and premalignant lesions in the oral cavity by analyzing the fluorescence decay of endogenous fluorophores. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Anthracenesulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. ntu.ac.uk It is routinely used to predict the ground state geometry and various electronic properties of molecules. For 1-Anthracenesulfonyl chloride, DFT calculations would be employed to optimize the molecule's three-dimensional structure, predicting key geometric parameters.
While specific DFT data for this compound is not published, calculations on related aromatic sulfonyl chlorides and anthracene (B1667546) derivatives provide expected values. science.govnih.gov The geometry optimization would reveal bond lengths, bond angles, and dihedral angles, particularly the orientation of the sulfonyl chloride group relative to the planar anthracene ring. Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. For PAHs, the HOMO is often distributed across the π-system, and the introduction of an electron-withdrawing sulfonyl chloride group would be expected to lower the energy of these orbitals. acs.org
Table 1: Predicted Key Properties from DFT Analysis of this compound This table is illustrative, based on typical results for related compounds, as specific data for this compound is not available in the searched literature.
| Property | Predicted Value / Characteristic | Significance |
| HOMO Energy | Moderately low | Indicates susceptibility to oxidation; involved in reactions with electrophiles. |
| LUMO Energy | Low | Indicates susceptibility to reduction; site of nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transition energy. nih.gov |
| Molecular Electrostatic Potential (MEP) | Negative potential over the anthracene ring; Positive potential on the sulfur atom. | Predicts sites for electrophilic and nucleophilic attack. |
| S-Cl Bond Length | ~2.0-2.1 Å | Typical length for sulfonyl chlorides. |
| C-S-O Bond Angle | ~108-110° | Reflects the tetrahedral geometry around the sulfur atom. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, making it essential for predicting UV-visible absorption spectra. core.ac.uk For this compound, the anthracene moiety is the primary chromophore. TD-DFT calculations would predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in its UV-Vis spectrum. mdpi.com
Studies on anthracene and its derivatives show characteristic absorption bands arising from π-π* transitions. iksadyayinevi.com The sulfonyl chloride group, being a substituent, would be predicted to cause a shift in these absorption bands (either a bathochromic or hypsochromic shift) compared to unsubstituted anthracene. TD-DFT is an invaluable tool for interpreting these spectral features and understanding the nature of the electronic transitions involved. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics. tanaffosjournal.irnih.gov For this compound, a key area of interest is the rotation around the C-S bond, which dictates the spatial orientation of the -SO₂Cl group with respect to the bulky anthracene core.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for every atom. mdpi.com The resulting trajectory can be analyzed to identify the most stable conformers and the energy barriers between them. frontiersin.org This analysis helps in understanding how the molecule might interact with other species, such as substrates in a biological system or reactants in a chemical reaction. The flexibility or rigidity of the sulfonyl chloride group can influence its accessibility and reactivity. nih.gov
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, a primary reaction is nucleophilic substitution at the sulfur atom. Theoretical studies on related arenesulfonyl chlorides have investigated the mechanistic possibilities, primarily the concerted SN2 pathway versus a stepwise addition-elimination mechanism that proceeds through a pentacoordinate sulfurane intermediate. nih.gov
DFT calculations can be used to model the approach of a nucleophile (e.g., an amine or an alcohol) to the sulfonyl chloride. By locating the transition state structure and any potential intermediates, a detailed reaction pathway can be constructed. Experimental kinetic studies on the reaction of this compound with anilines have suggested an associative SN2 mechanism. core.ac.ukkoreascience.kr Theoretical calculations would be able to confirm this, providing the geometries and energies of the proposed sulfonylammonium transition state.
Once a reaction pathway and its transition states are computationally modeled, key kinetic parameters can be predicted. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡). Frequency calculations on these structures also allow for the determination of activation enthalpy (ΔH‡) and entropy (ΔS‡).
Furthermore, these calculations can predict kinetic isotope effects (KIEs). By substituting an atom in the model with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ³⁴S for ³²S) and recalculating the vibrational frequencies, the effect on the reaction rate can be estimated. A significant KIE can provide strong evidence for which bonds are being formed or broken in the rate-determining step of the reaction, offering a powerful method to validate a proposed mechanism.
Computational Approaches to Intermolecular Interactions and Binding Affinity (e.g., Ligand-Protein Docking for Derived Compounds)
Computational methods are invaluable for studying the intermolecular interactions of compounds derived from this compound, particularly in the context of drug discovery. nih.gov Ligand-protein docking is a prominent technique used to predict the binding conformation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). nih.govnih.gov This method is instrumental in virtual screening and in understanding the structure-activity relationships of potential drug candidates. nih.gov
The general workflow of ligand-protein docking involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govunivr.it These scoring functions typically account for factors like hydrogen bonding, electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. univr.it
Derivatives of this compound, such as sulfonamides, have been investigated as potential therapeutic agents. For instance, in silico analyses have been performed to identify potential inhibitors of enzymes like glutathione (B108866) S-transferase from Wuchereria bancrofti, a target for anti-filarial drugs. tsijournals.com In such studies, this compound and its derivatives can be docked into the enzyme's active site to predict their binding mode and affinity. tsijournals.com The identification of key interactions, such as hydrogen bonds or hydrophobic contacts with specific amino acid residues, can guide the design of more potent and selective inhibitors. qub.ac.uk
The flexibility of both the ligand and the protein is a critical aspect of molecular docking. nih.govresearchgate.net While early methods often treated both as rigid bodies, modern approaches increasingly incorporate flexibility, especially for the ligand and key side chains in the protein's active site, to provide a more realistic representation of the binding event. nih.govnih.gov
A study on aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1 highlights the insights that can be gained from molecular docking. qub.ac.uk The study revealed how specific hydrogen bond interactions with residues like ASN260 and the steric effects of substituents on the sulfonamide scaffold significantly influence the inhibitory activity. qub.ac.uk Similar computational approaches applied to derivatives of this compound could elucidate their mechanism of action and guide the optimization of their biological activity.
Emerging Applications and Future Research Directions
Application in Materials Science and Engineering
The rigid, planar, and highly conjugated structure of the anthracene (B1667546) moiety is a desirable feature for the construction of advanced materials with tailored electronic and photophysical properties. 1-Anthracenesulfonyl chloride serves as a key synthetic intermediate, enabling the covalent incorporation of this robust fluorophore into a variety of material architectures.
Anthracene and its derivatives are foundational components in the field of organic electronics, prized for their stability and charge-transport capabilities. magtech.com.cnsci-hub.sersc.org The performance of organic field-effect transistors (OFETs) and other optoelectronic devices is critically dependent on the molecular packing and electronic properties of the semiconductor used. rsc.orgresearchgate.net Chemical modification of the anthracene core is a key strategy for tuning these properties. mdpi.com
This compound acts as a versatile synthon for creating novel anthracene-based semiconductors. The sulfonyl chloride group provides a reactive site for coupling the anthracene core with other molecular units, allowing for the synthesis of materials with specific functionalities. For example, modifying the anthracene backbone at various positions can alter frontier molecular orbital energy levels (HOMO/LUMO), which is crucial for optimizing charge injection and transport. mdpi.com Research has shown that functionalizing anthracene with electron-withdrawing groups, such as fluorinated phenyl rings or chloro-substituents, can produce n-type semiconductors, which are essential for fabricating complementary circuits. mdpi.comnih.govresearchgate.net The sulfonyl chloride group can be transformed into other functionalities, such as thiols, which have been used to anchor anthracene units to nanoparticles for sensor applications. acs.org This synthetic flexibility allows for the design of a wide array of advanced materials, from hole-transporting to electron-transporting layers, essential for next-generation flexible displays and circuits. sci-hub.seoaepublish.com
The high fluorescence quantum yield and blue emission characteristic of the anthracene core make it an attractive candidate for creating emitters in OLEDs. sci-hub.se The efficiency and color purity of an OLED are largely determined by the luminescent materials used in the emissive layer. Anthracene derivatives have been successfully developed as robust and efficient blue emitters. mdpi.com
This compound provides a synthetic handle to incorporate the anthracene fluorophore into more complex molecular structures designed to optimize electroluminescence. By reacting the sulfonyl chloride with other organic molecules containing, for example, hole-transporting or electron-transporting moieties, chemists can design bipolar emitters. These materials facilitate balanced charge injection and recombination within the emissive layer, leading to improved device efficiency and stability. The synthesis of an anthracene-based bis-stilbene derivative, for instance, has yielded a material with good thermal stability and luminescence properties suitable for use in OLEDs. mdpi.com The ability to covalently link the highly fluorescent anthracene core to other functional units via the sulfonyl chloride group is a powerful tool for the molecular engineering of next-generation emitters for high-performance displays and lighting.
Chemiluminescence (CL) is the emission of light from a chemical reaction, a phenomenon valued in analytical chemistry for its high sensitivity and low background signal. frontiersin.org CL systems often involve an initial chemical reaction that produces a high-energy intermediate, which then transfers its energy to a fluorophore, which in turn emits light. taylorfrancis.comshimadzu.com This process is known as chemiluminescence resonance energy transfer (CRET). thno.orgresearchgate.net
The strong fluorescence of anthracene derivatives makes them excellent energy acceptors (emitters) in CRET systems. thno.orgacs.org this compound is an ideal reagent for integrating the anthracene unit into such systems. Its reactive sulfonyl chloride group can form stable covalent bonds with molecules involved in the CL reaction or with target analytes. For example, a closely related compound, anthraquinone-2-carbonyl chloride, has been used to derivatize amines for HPLC analysis with CL detection. nih.gov In that system, the tagged amine generates reactive oxygen species upon UV irradiation, which then react with luminol (B1675438) to produce light. nih.gov Similarly, this compound can be used to "tag" molecules of interest, allowing them to be detected via a CL reaction, a strategy with significant potential in bioassays and diagnostics where high sensitivity is paramount.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores the interactions between molecules, leading to the formation of organized assemblies with emergent properties. The distinct size, shape, and electronic characteristics of the anthracene ring make it an excellent guest molecule for various molecular hosts.
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. nih.govthermofisher.com The development of selective and sensitive probes is a major goal in analytical chemistry, with applications ranging from environmental monitoring to medical diagnostics. nih.gov
This compound is a powerful tool for constructing fluorescent probes. The sulfonyl chloride group acts as a reactive anchor for attaching the environmentally sensitive anthracene fluorophore to a recognition unit (a receptor) designed to bind a specific analyte. google.com Alternatively, the sulfonyl chloride can react directly with certain analytes, such as primary and secondary amines, to form a stable, highly fluorescent sulfonamide derivative. This reaction forms the basis for using this compound as a derivatization reagent, allowing for the sensitive detection and quantification of otherwise non-fluorescent molecules. This principle has been demonstrated in the use of 2-anthracenesulfonyl chloride to synthesize 2-anthracenethiol for capping gold nanoparticles used in chemiresistive vapor sensors. acs.org The synthesis of anthracene-based probes with dithioacetal groups has also been shown to be effective for the dual-mode detection of mercury ions. mdpi.com
Photochirogenesis refers to the use of light to create chiral molecules from achiral starting materials. When a photochemical reaction is carried out within a chiral confined environment, such as the cavity of a host molecule like cyclodextrin (B1172386) or a protein binding site, the host can influence the stereochemical outcome of the reaction. nih.govnankai.edu.cn
The photodimerization of anthracene derivatives is a classic photochemical reaction that can lead to several different stereoisomers. rsc.org Extensive research has shown that when guests like 2-anthracenecarboxylate are irradiated within the chiral cavity of a cyclodextrin, the [4+4] cycloaddition reaction proceeds with high enantioselectivity. acs.orgresearchgate.net The host molecule pre-organizes the guest molecules, directing the reaction pathway towards a specific chiral product. dntb.gov.uaoaes.ccnih.gov While these studies have primarily used anthracene carboxylates, this compound is a relevant precursor for this field. It can be used to attach the anthracene chromophore to other molecules or it can be hydrolyzed to the corresponding sulfonic acid, which can also participate in host-guest interactions. The ability to tether the photoactive anthracene unit to different structures opens up possibilities for studying how these structures influence supramolecular complexation and the resulting stereoselectivity of the photoreaction within various chiral hosts. nih.govacs.orgelsevierpure.com
Biological and Biomedical Research Applications (Excluding Clinical Human Trials and Safety Data)
The unique combination of a reactive sulfonyl chloride group and a fluorescent anthracene backbone makes this compound and its derivatives promising candidates for biomedical research applications.
The sensitive detection and quantification of biomolecules are fundamental to biochemical and medical research. Fluorescent labeling is a powerful technique that imparts fluorescence to otherwise non-detectable molecules, enabling their visualization and measurement with high sensitivity. Sulfonyl chlorides are one of the major classes of amine-reactive reagents used to attach fluorescent dyes to biopolymers. biomol.comresearchgate.netthermofisher.com The sulfonyl chloride group readily reacts with primary and secondary amines, such as the N-terminus of proteins or the amine groups in the side chains of amino acids like lysine, to form stable sulfonamide bonds. biomol.com
In derivatives of this compound, the anthracene moiety serves as the fluorophore. This polycyclic aromatic hydrocarbon exhibits intrinsic fluorescence, which can be harnessed for detection purposes. When a molecule like this compound is used as a derivatizing reagent, it covalently attaches its fluorescent anthracene tag to the target biomolecule.
This approach is particularly valuable in analytical techniques like High-Performance Liquid Chromatography (HPLC). Amino acids, the building blocks of proteins, often lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations. axionlabs.comjasco-global.com Chemical derivatization before chromatographic separation (pre-column derivatization) is a common strategy to overcome this limitation. jasco-global.commdpi.combevital.no While reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are widely used, anthracenesulfonyl chloride offers an alternative for creating highly fluorescent derivatives of amino acids, peptides, and other amine-containing biomolecules, thereby enhancing detection sensitivity. axionlabs.comjasco-global.combevital.no Although the 2-isomer, 2-anthracenesulfonyl chloride, is frequently cited in the literature for these applications, the 1-isomer provides a structurally distinct scaffold for developing novel probes.
Table 1: Comparison of Common Amine-Reactive Fluorescent Labeling Reagents
| Reagent Class | Reactive Group | Bond Formed with Amine | Key Features |
|---|---|---|---|
| Sulfonyl Chlorides | -SO₂Cl | Sulfonamide | Forms very stable bonds; reaction pH is a key parameter. |
| Succinimidyl Esters (NHS Esters) | N-Hydroxysuccinimide Ester | Amide | High reactivity and specificity for amines; forms stable amide bonds. thermofisher.com |
| Isothiocyanates | -N=C=S | Thiourea (B124793) | Forms stable thiourea linkage; FITC is a classic example. biomol.com |
| o-Phthalaldehyde (OPA) | Aldehyde | Isoindole | Reacts with primary amines in the presence of a thiol; derivatives can be unstable. jasco-global.com |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Chloroformate | Carbamate | Used for both primary and secondary amines; common in peptide synthesis and amino acid analysis. axionlabs.comlcms.cz |
Enzyme inhibitors are critical tools in drug discovery and for studying biological pathways. Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates. plos.org However, overexpression of certain GST isoforms, particularly GST P1-1, is linked to the development of resistance to various anticancer drugs. nih.govnih.govmdpi.com This makes GSTs an important target for therapeutic intervention, with the goal of developing inhibitors that can resensitize resistant cancer cells to chemotherapy. nih.gov
Several classes of GST inhibitors have been identified, including ethacrynic acid and its derivatives, which act as substrate mimics, and compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which can also modulate protein-protein interactions involving GST. nih.govmdpi.com The development of novel, potent, and specific GST inhibitors remains an active area of research.
Derivatives of this compound, specifically anthracenesulfonamides, represent a class of compounds that warrants investigation as potential GST inhibitors. The core function of GSTs is to neutralize electrophilic compounds. The sulfonyl group in anthracenesulfonamides could render the anthracene ring system sufficiently electrophilic to be recognized by the active site of GST enzymes. By designing a library of anthracenesulfonamide derivatives, it may be possible to identify compounds that can act as competitive or non-competitive inhibitors of specific GST isoforms. This area of research is largely unexplored for this compound derivatives and represents a promising future direction.
Table 2: Examples of Investigated Glutathione S-Transferase (GST) Inhibitors
| Inhibitor | Class/Mechanism | Target Isoform(s) | Reference |
|---|---|---|---|
| Ethacrynic Acid (EA) | Covalent binding to cysteine residues via Michael addition. | GSTP1, GSTA, GSTM | mdpi.com |
| NBDHEX | Non-glutathione peptidomimetic; promotes apoptosis by disrupting GSTP1-1/JNK complex. | General GST inhibitor, potent against GSTP1-1 | nih.govmdpi.com |
| TLK199 (Ezatiostat) | Glutathione analog prodrug; inhibits GSTP1-1. | GSTP1-1 | nih.gov |
| JS-K | Nitric oxide (NO) prodrug; releases NO upon catalysis by GST. | GSTs | nih.gov |
Advanced Synthetic Methodologies for Architecting Complex this compound Derivatives
The utility of this compound as a starting material lies in the reactivity of its sulfonyl chloride group, which serves as a handle for introducing molecular diversity. It is a key intermediate in the synthesis of more complex molecules for pharmaceuticals and specialty chemicals. ontosight.ai The primary reaction it undergoes is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile, such as an amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester).
This fundamental reactivity is the gateway to creating large libraries of novel compounds. Advanced synthetic methodologies can be applied to accelerate and diversify the synthesis of this compound derivatives. For instance, combinatorial chemistry and parallel synthesis techniques could be employed to react this compound with a wide array of amines or alcohols in a high-throughput fashion. This would rapidly generate a library of derivatives that can then be screened for biological activity, such as the fluorescent properties or enzyme inhibition capabilities discussed previously.
Furthermore, modern synthetic methods that enhance reaction efficiency, such as microwave-assisted organic synthesis (MAOS), could potentially shorten reaction times and improve yields for the synthesis of these derivatives. The integration of this compound into multi-step total synthesis or domino reaction cascades could lead to the construction of highly complex and architecturally unique molecules that are otherwise difficult to access. lkouniv.ac.innih.gov
Multidisciplinary Research Prospects and Translational Studies
Translational research aims to bridge the gap between discoveries in the basic sciences and their application to improve human health. nih.govcam.ac.uk this compound and its derivatives are well-suited for this "bench-to-bedside" approach, sitting at the intersection of chemistry, biology, and analytical science.
The development of fluorescent probes from this scaffold is a clear example of multidisciplinary research. It requires expertise in:
Organic Synthesis: To design and create the probes.
Biochemistry: To study the interaction of the probes with biomolecules.
Analytical Chemistry: To apply these probes in detection methods like HPLC and fluorescence microscopy.
The translational potential of such probes lies in their possible development into diagnostic tools for quantifying biomarkers or for cellular imaging applications. nih.gov
Similarly, the investigation of this compound derivatives as enzyme inhibitors is a classic translational research pathway. cancer.gov This journey begins with chemical synthesis and proceeds through in vitro biochemical assays to identify lead compounds. While outside the scope of this article, subsequent steps would involve cell-based studies and preclinical models to evaluate efficacy. The ultimate goal is the development of new therapeutic agents that can address unmet medical needs, such as overcoming drug resistance in cancer. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing derivatives of 1-Anthracenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution due to the reactive sulfonyl chloride group. Reaction conditions (e.g., solvent polarity, temperature, and moisture control) significantly impact yield. For instance, anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to minimize hydrolysis . Detailed protocols should include inert atmosphere setups (e.g., nitrogen/argon) and real-time monitoring via thin-layer chromatography (TLC) to track intermediate formation .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming sulfonyl group attachment and anthracene ring integrity. Fourier-transform infrared (FTIR) spectroscopy can validate sulfonyl chloride peaks (~1370 cm⁻¹ for S=O stretches). Mass spectrometry (MS) provides molecular weight confirmation, while UV-Vis spectroscopy may track conjugation changes in anthracene-based systems .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of toxic vapors. Store the compound in airtight, moisture-resistant containers under inert gas to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity and trace moisture. For example, polar aprotic solvents (e.g., DMF) may enhance reactivity but accelerate hydrolysis if not rigorously dried. Systematic studies using Karl Fischer titration to quantify solvent moisture, coupled with kinetic assays under controlled conditions, can clarify these discrepancies. Cross-referencing with analogous sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) may provide mechanistic insights .
Q. What experimental design considerations are critical when studying this compound in enzyme inhibition assays?
- Methodological Answer : Design assays to account for the compound’s light sensitivity (anthracene moiety) and potential non-specific binding. Use UV-protected microplates and include control experiments with non-reactive analogs to distinguish specific inhibition. For example, in Na+/K+-ATPase studies, pre-incubation times and ATP concentration gradients must be optimized to isolate sulfonyl-specific effects .
Q. How can researchers mitigate side reactions during the functionalization of this compound in complex molecular systems?
- Methodological Answer : Side reactions (e.g., anthracene ring oxidation) can be minimized by using low-temperature conditions (-20°C to 0°C) and radical scavengers like BHT (butylated hydroxytoluene). Protecting groups for reactive sites (e.g., amines) may be employed prior to sulfonylation. High-performance liquid chromatography (HPLC) purification with C18 columns can isolate desired products from byproducts .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for validating the purity of this compound in synthetic workflows?
- Methodological Answer : Use triplicate measurements with orthogonal techniques: HPLC (≥95% purity threshold), elemental analysis (C, H, S, Cl), and differential scanning calorimetry (DSC) to confirm melting point consistency. Data should be analyzed using Student’s t-test or ANOVA to ensure batch-to-batch reproducibility .
Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step reactions involving this compound?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report detailed steps, including exact molar ratios, solvent drying methods, and reaction quenching protocols. Provide raw spectral data (NMR, MS) in supplementary materials and specify equipment calibration standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
